molecular formula C22H26ClN3O3 B2951818 N1-(2-chlorobenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide CAS No. 942012-31-9

N1-(2-chlorobenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide

Cat. No. B2951818
CAS RN: 942012-31-9
M. Wt: 415.92
InChI Key: WYOWYIXEZXURGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-chlorobenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide, commonly known as CMO, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CMO is a small molecule inhibitor that has been shown to target a specific protein, which makes it a promising candidate for drug development.

Mechanism of Action

CMO works by binding to a specific protein, which inhibits its activity. This protein is involved in cell growth and division, making it an attractive target for cancer therapy. By inhibiting this protein, CMO can slow down or stop the growth of cancer cells.
Biochemical and physiological effects:
CMO has been shown to have minimal toxicity in vitro and in vivo studies. It has also been shown to have low binding affinity for other proteins, which reduces the likelihood of off-target effects. CMO has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect for cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of CMO is its specificity for a particular protein, which makes it a promising candidate for drug development. However, one limitation is that it may not be effective in all types of cancer, as the target protein is not overexpressed in all types of cancer cells.

Future Directions

1. Further studies are needed to determine the optimal dosage and administration of CMO for therapeutic use.
2. More research is needed to determine the potential use of CMO in combination with other cancer therapies.
3. Studies are needed to determine the potential use of CMO in treating other diseases, such as neurodegenerative diseases.
4. Further studies are needed to determine the long-term effects of CMO on human health.
5. Studies are needed to determine the potential use of CMO in veterinary medicine.

Synthesis Methods

The synthesis of CMO involves a multistep process that includes the reaction of 2-chlorobenzylamine with p-tolualdehyde to form an imine intermediate. The imine intermediate is then reduced with sodium borohydride to yield the corresponding amine. The amine is then reacted with oxalyl chloride to form the oxalamide.

Scientific Research Applications

CMO has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells by targeting a specific protein that is overexpressed in many types of cancer. CMO has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O3/c1-16-6-8-17(9-7-16)20(26-10-12-29-13-11-26)15-25-22(28)21(27)24-14-18-4-2-3-5-19(18)23/h2-9,20H,10-15H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOWYIXEZXURGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.